![molecular formula C19H25N5O B5500191 N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)
N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, similar to the one , often involves multi-step chemical reactions that can include cyclization, condensation, and functional group transformations. One example in related chemistry is the novel one-pot synthesis approach that focuses on creating heterocyclic compounds by manipulating pyridinyl and pyrimidinone frameworks, demonstrating the complexity and the strategic planning required in synthesizing such molecules (Özdemir et al., 2015).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine often requires advanced analytical techniques for characterization. Studies like those by Özdemir et al. involve X-ray diffraction methods and density functional theory (DFT) calculations to determine the geometry, vibrational wavenumbers, and chemical shifts of molecules, providing deep insights into the molecular structure and its electronic properties.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are characterized by their reactivity with various chemical agents and conditions. For instance, the condensation reactions involving heterocyclic compounds, their interactions with aldehydes, and base-catalyzed reactions showcase the versatile chemical behavior and potential for further functionalization of these molecules (Elmuradov et al., 2011).
Scientific Research Applications
Synthesis and Biological Activities
Pyrimidine derivatives are a focus of considerable interest due to their wide range of biological activities. For instance, compounds synthesized from pyrimidine linked with pyrazole heterocyclics have shown promising insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This suggests that N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine could potentially be explored for similar applications, focusing on antimicrobial and pest control research.
Material Science Applications
In material science, pyrimidine derivatives have been utilized in the synthesis of novel polymers. For example, pyridine-containing aromatic dianhydride monomers have been synthesized for the preparation of polyimides, which are known for their excellent thermal stability and mechanical properties (Wang et al., 2006). Such research indicates the potential for N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine to contribute to the development of new materials with desirable physical and chemical properties.
Anticancer and Antiproliferative Research
Furthermore, pyrimidine derivatives have been explored for their anticancer and antiproliferative effects. Compounds derived from pyrimido[1,6-a]thieno[2,3-d]pyrimidines have been evaluated for their antiproliferative activity against human breast cancer cell lines, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017). This suggests that the research into N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine could also encompass investigations into its potential anticancer properties.
properties
IUPAC Name |
1-[4-(dimethylamino)-2-pyridin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-5-6-17(25)24-12-9-15-16(13-24)21-18(22-19(15)23(2)3)14-7-10-20-11-8-14/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYGQDAAROVVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2=C(C1)N=C(N=C2N(C)C)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-7-pentanoyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.